![molecular formula C16H18N2O B5876902 N-1-naphthyl-2-(1-pyrrolidinyl)acetamide](/img/structure/B5876902.png)
N-1-naphthyl-2-(1-pyrrolidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-2-(1-pyrrolidinyl)acetamide, also known as N-phenylacetyl-1-naphthylamine, is a compound that has been the subject of scientific research for several decades. This compound is known for its potential use in the treatment of various medical conditions, including inflammation, pain, and cancer. In
Mechanism of Action
The mechanism of action of N-1-naphthyl-2-(1-pyrrolidinyl)acetamide is not fully understood. However, studies have suggested that this compound acts on the endocannabinoid system, which is involved in pain, inflammation, and cancer. Specifically, N-1-naphthyl-2-(1-pyrrolidinyl)acetamide has been shown to activate the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(1-pyrrolidinyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models of inflammation and pain. Additionally, N-1-naphthyl-2-(1-pyrrolidinyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-naphthyl-2-(1-pyrrolidinyl)acetamide in lab experiments is its potential use in the treatment of various medical conditions. Additionally, this compound has been shown to have high purity and yield when synthesized using the method described above. However, one limitation of using N-1-naphthyl-2-(1-pyrrolidinyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-1-naphthyl-2-(1-pyrrolidinyl)acetamide. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, which could lead to the development of new pain and inflammation treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Finally, future studies could explore the potential use of N-1-naphthyl-2-(1-pyrrolidinyl)acetamide in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
The synthesis method for N-1-naphthyl-2-(1-pyrrolidinyl)acetamide involves the reaction of 1-naphthylamine with phenylacetyl chloride in the presence of pyrrolidine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been used in several studies to synthesize N-1-naphthyl-2-(1-pyrrolidinyl)acetamide with high yields and purity.
Scientific Research Applications
N-1-naphthyl-2-(1-pyrrolidinyl)acetamide has been the subject of several scientific studies due to its potential use in the treatment of various medical conditions. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, studies have shown that N-1-naphthyl-2-(1-pyrrolidinyl)acetamide has anticancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-naphthalen-1-yl-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(12-18-10-3-4-11-18)17-15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVEJZWWMGLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.